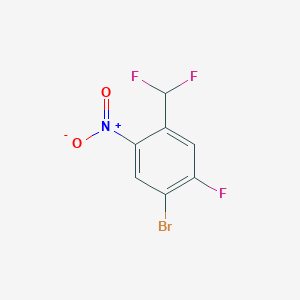
1-Bromo-4-(difluoromethyl)-2-fluoro-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(difluoromethyl)-2-fluoro-5-nitrobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-4-(difluoromethyl)-2-fluoro-5-nitrobenzene typically involves multi-step organic reactions. One common method is the halogenation of a difluoromethyl-substituted benzene derivative, followed by nitration. The reaction conditions often require the use of strong acids, such as sulfuric acid, and halogenating agents like bromine or N-bromosuccinimide. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-4-(difluoromethyl)-2-fluoro-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-4-(difluoromethyl)-2-fluoro-5-nitrobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-4-(difluoromethyl)-2-fluoro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. The difluoromethyl group can influence the compound’s reactivity and stability by altering the electron density on the benzene ring. These interactions can affect various molecular pathways, making the compound useful in different applications .
Comparison with Similar Compounds
1-Bromo-4-(difluoromethyl)-2-fluoro-5-nitrobenzene can be compared with other halogenated aromatic compounds such as:
1-Bromo-4-(difluoromethyl)-2-fluorobenzene: Lacks the nitro group, making it less reactive in certain types of reactions.
1-Bromo-4-(difluoromethyl)-2-iodobenzene: Contains an iodine atom instead of a nitro group, which can affect its reactivity and applications.
4-Bromo-1-(difluoromethyl)-2-fluorobenzene: Similar structure but different substitution pattern, leading to different chemical properties and applications
Properties
Molecular Formula |
C7H3BrF3NO2 |
|---|---|
Molecular Weight |
270.00 g/mol |
IUPAC Name |
1-bromo-4-(difluoromethyl)-2-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-2-6(12(13)14)3(7(10)11)1-5(4)9/h1-2,7H |
InChI Key |
FVFGREFRKOPOJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


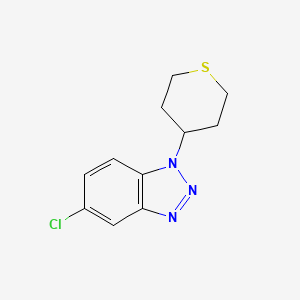

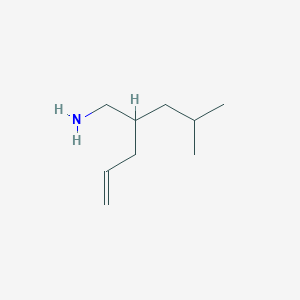

![6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride](/img/structure/B13471984.png)
![3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B13471986.png)
![1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B13471987.png)
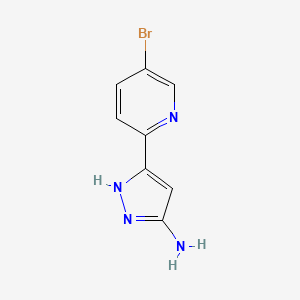
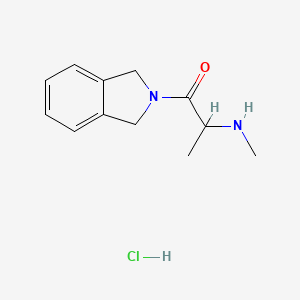
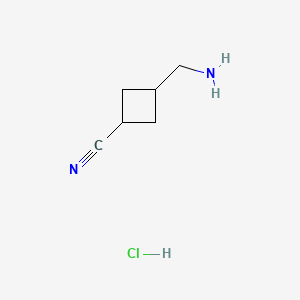

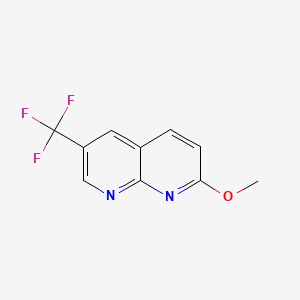
![(2-Methylbicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B13472014.png)
![Methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13472018.png)
